molecular formula C23H25N5O B2925892 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide CAS No. 1903685-69-7

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide

Cat. No.: B2925892
CAS No.: 1903685-69-7
M. Wt: 387.487
InChI Key: RVUNMKRXSKLXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide is a synthetic organic compound with a molecular formula of C23H25N5O and a molecular weight of 387.5 g/mol . Its structure is a hybrid molecule featuring a quinoline-2-carboxamide moiety linked to a piperidine ring, which is itself connected to a 5,6,7,8-tetrahydroquinazoline core. This specific molecular architecture is designed for advanced pharmaceutical and biochemical research. The tetrahydroquinazoline scaffold is a recognized pharmacophore in medicinal chemistry. Recent scientific literature indicates that novel derivatives of 5,6,7,8-tetrahydroquinazoline show significant promise in early-stage research, particularly due to high binding affinities identified through molecular docking studies. These studies suggest potential for targeting essential enzymes in Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR), and for inhibiting enzymes like β-glucosidase, pointing to potential research avenues in infectious diseases and metabolic disorders . Furthermore, some tetrahydroquinazoline derivatives have been investigated for their utility as anticancer agents . The quinoline carboxamide portion of the molecule is a common feature in compounds studied for their receptor antagonism properties. Related carboxamide derivatives have been explored as potent and selective antagonists for receptors like P2X7R, which is overexpressed in various cancers and is a target in oncological research . This combination of structural features makes this compound a valuable compound for researchers in drug discovery and development. Potential areas of investigation include synthesizing novel therapeutic agents, studying enzyme inhibition mechanisms, and probing structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c29-23(21-10-9-16-5-1-3-7-19(16)27-21)26-17-11-13-28(14-12-17)22-18-6-2-4-8-20(18)24-15-25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUNMKRXSKLXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline-2-carboxamide core, followed by the introduction of the piperidine ring and the tetrahydroquinazoline moiety. Common reagents used in these steps include quinoline derivatives, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-carboxylic acid derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting neurological disorders.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action for N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

1,2-Dimethyl-N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide

  • Structural Differences: Replaces the quinoline-2-carboxamide group with a 1,2-dimethylimidazole-4-sulfonamide moiety.
  • Molecular Formula : C₁₈H₂₆N₆O₂S (vs. hypothetical C₂₀H₂₃N₅O for the target compound, inferred from analogs).
  • Key Properties: Higher molecular weight (390.506 g/mol) due to the sulfonamide group.
  • Functional Implications: Sulfonamides are known for hydrogen-bonding interactions, which may alter target binding kinetics compared to the planar quinoline system.

2-Oxo-N-(1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazolidine-1-carboxamide

  • Structural Differences: Substitutes the quinoline-2-carboxamide with a 2-oxoimidazolidine-1-carboxamide group.
  • Molecular Formula : C₁₇H₂₄N₆O₂ (vs. target compound).
  • Key Properties: Lower molecular weight (344.4 g/mol) and reduced aromaticity.
  • Functional Implications: The lack of a conjugated aromatic system (quinoline) may reduce π-π stacking interactions but improve solubility.

N-[1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-furyl)-6,8-dimethylquinoline-4-carboxamide

  • Structural Differences : Features a pyrazole-4-amine core instead of the tetrahydroquinazoline-piperidine system.
  • Functional Role: Identified as a GLUT1 inhibitor, highlighting the pharmacological relevance of quinoline carboxamides in targeting transporters .
  • Key Contrasts :
    • The fluorobenzyl and furyl substituents introduce steric bulk and electronic effects absent in the target compound.
    • Enhanced lipophilicity from methyl and furyl groups may improve blood-brain barrier penetration compared to the target compound’s tetrahydroquinazoline-piperidine scaffold .

Structural and Pharmacokinetic Trends

Common Features

  • Piperidine-Tetrahydroquinazoline Core : Shared across compounds in and , this scaffold likely contributes to binding specificity in enzyme or receptor pockets.
  • Carboxamide Linkage : A conserved functional group enabling hydrogen bonding with biological targets .

Divergent Features

  • Aromatic vs. Aliphatic Substituents: Quinoline (aromatic) vs. imidazolidine (aliphatic) groups dictate differences in solubility, bioavailability, and interaction modes.
  • Sulfonamide vs. Carboxamide : Sulfonamides increase polarity and metabolic stability but may reduce cell permeability compared to carboxamides .

Biological Activity

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydroquinazoline moiety
  • A piperidine ring
  • A quinoline core with a carboxamide group

This unique arrangement contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit specific enzymes : The compound has shown activity against enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for bacterial survival.
  • Modulate receptor interactions : Preliminary studies indicate that it may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has demonstrated:

  • In vitro cytotoxicity against multiple cancer cell lines.
  • Mechanisms involving the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Case Studies

  • Antimycobacterial Activity : In a study evaluating various quinoline derivatives, this compound showed higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurogenic pathways and may offer therapeutic benefits in conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against various bacterial strains
AntifungalDemonstrated antifungal properties
AnticancerInduces apoptosis in cancer cells
AntimycobacterialHigher efficacy against M. tuberculosis
NeuroprotectiveModulates pathways relevant to neurodegenerative diseases

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between quinoline-2-carboxylic acid derivatives and substituted piperidines. For example, carbodiimide-based reagents (e.g., PyBOP) in anhydrous solvents like DMF or NMP are used to activate the carboxylic acid, followed by nucleophilic attack by the amine group on the piperidine moiety. Reaction conditions often include room temperature stirring (12–24 hours) and purification via column chromatography or recrystallization . Parallel salt formation (e.g., HCl salts) may require adjusting pH with acids like HCl gas in ethanol .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify proton/carbon environments, HRMS for molecular weight confirmation, and XRPD to assess crystallinity. Thermal stability is evaluated via TGA/DSC to identify decomposition points or polymorphic transitions. Purity (>95%) is validated using HPLC with UV detection (e.g., Zorbax SB-C18 column, gradient elution with MeCN/H2O) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer : The compound is hygroscopic and sensitive to light. Store at –20°C under inert gas (argon) in amber vials. Use anhydrous DMSO for solubility in biological assays, but avoid prolonged storage in DMSO due to potential decomposition. For aqueous solubility, consider salt forms (e.g., hydrochloride) prepared via acidification .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Methodological Answer : Optimize coupling reactions by screening catalysts (e.g., HOBt/DMAP) and solvents (e.g., THF vs. DMF). Microwave-assisted synthesis at 80–100°C can reduce reaction time from hours to minutes. For challenging intermediates, employ RuO₂-mediated oxidation in CCl₄/MeCN to enhance regioselectivity . Post-synthetic modifications, such as salt formation, may improve crystallinity and yield .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies often arise from impurities or assay conditions. Reproduce experiments using HPLC-purified batches and standardized protocols (e.g., fixed cell lines, ATP-based viability assays). Cross-validate with orthogonal techniques: SPR for binding affinity, or in-cell Western blots for target engagement. Reference controls (e.g., known kinase inhibitors) ensure assay validity .

Q. What in silico strategies predict biological targets for this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against kinase or GPCR libraries, leveraging the quinoline core’s π-stacking potential. Pharmacophore modeling (e.g., Schrödinger) can align with ATP-binding pockets. ADMET predictors (SwissADME) assess logP (<5), TPSA (<90 Ų), and CYP450 inhibition risks. Cross-reference with ChEMBL bioactivity data for structurally similar analogs .

Q. How to design SAR studies for analogs with improved potency?

  • Methodological Answer : Systematically modify the quinoline (e.g., 6-bromo substitution) and piperidine (e.g., sp³-rich substituents) moieties. Synthesize derivatives via Suzuki-Miyaura coupling for aryl additions or reductive amination for alkyl chains. Test in enzyme inhibition assays (IC₅₀) and correlate with computational electrostatic potential maps .

Q. What experimental approaches mitigate hygroscopicity during handling?

  • Methodological Answer : Lyophilize the compound to remove residual solvents, and store as a stable salt (e.g., mesylate). For biological assays, prepare stock solutions in dry DMSO and aliquot to minimize freeze-thaw cycles. Use gloveboxes with <5% humidity for weighing .

Q. How to elucidate the mechanism of action in cellular models?

  • Methodological Answer : Combine RNA-seq (to identify dysregulated pathways) and thermal proteome profiling (TPP) for target identification. Validate hits via CRISPR knockouts or siRNA silencing. For direct binding, use SPR or ITC with recombinant proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.